1,3,4-Thiadiazol-2-amine, N-(3-chloro-4-methoxyphenyl)-5-(3-pyridinyl)-
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Overview
Description
N-(3-CHLORO-4-METHOXYPHENYL)-N-[5-(3-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]AMINE is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CHLORO-4-METHOXYPHENYL)-N-[5-(3-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]AMINE typically involves the following steps:
Formation of the Thiadiazole Ring: This can be achieved by cyclization reactions involving appropriate precursors such as thiosemicarbazides and carboxylic acids or their derivatives.
Substitution Reactions:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the thiadiazole ring.
Reduction: Reduction reactions could target the nitro groups if present or the thiadiazole ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated intermediates, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups into the aromatic rings.
Scientific Research Applications
Chemistry
Catalysis: Thiadiazole derivatives are often studied as catalysts in various organic reactions.
Material Science: These compounds can be used in the development of new materials with specific electronic or optical properties.
Biology and Medicine
Antimicrobial Agents: Thiadiazole derivatives have shown potential as antimicrobial agents against various bacterial and fungal strains.
Anti-inflammatory and Anticancer Agents: Some derivatives have been studied for their anti-inflammatory and anticancer activities.
Industry
Agriculture: These compounds can be used as pesticides or herbicides.
Pharmaceuticals: Potential use in drug development for various therapeutic applications.
Mechanism of Action
The mechanism of action of N-(3-CHLORO-4-METHOXYPHENYL)-N-[5-(3-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]AMINE would depend on its specific biological target. Generally, thiadiazole derivatives can interact with enzymes or receptors, inhibiting or modulating their activity. This interaction often involves binding to the active site or allosteric sites of the target protein, leading to changes in its function.
Comparison with Similar Compounds
Similar Compounds
- N-(3-CHLORO-4-METHOXYPHENYL)-N-[5-(2-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]AMINE
- N-(3-CHLORO-4-METHOXYPHENYL)-N-[5-(4-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]AMINE
Uniqueness
The uniqueness of N-(3-CHLORO-4-METHOXYPHENYL)-N-[5-(3-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]AMINE lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The position of the pyridyl group, for example, can affect the compound’s ability to interact with biological targets or participate in chemical reactions.
Properties
Molecular Formula |
C14H11ClN4OS |
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Molecular Weight |
318.8 g/mol |
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-5-pyridin-3-yl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C14H11ClN4OS/c1-20-12-5-4-10(7-11(12)15)17-14-19-18-13(21-14)9-3-2-6-16-8-9/h2-8H,1H3,(H,17,19) |
InChI Key |
IEASWOMEUGJMCL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2=NN=C(S2)C3=CN=CC=C3)Cl |
Origin of Product |
United States |
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